molecular formula C16H13F2N5O2 B2967773 2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 897623-60-8

2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No. B2967773
CAS RN: 897623-60-8
M. Wt: 345.31
InChI Key: NFVDEUIAGUUNHR-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a chemical compound that belongs to the class of amides. It is also known as Fluorofenidone, which is a small molecule drug that has been used in scientific research for various applications. This compound has been found to have potential therapeutic benefits in treating various diseases and disorders, and has been extensively studied in recent years.

Scientific Research Applications

Photoreactions of Flutamide

Flutamide, a compound similar in context due to its pharmacological relevance and chemical structure complexity, has been studied for its photoreactions in different solvents, revealing insights into its stability and reactivity under UV light exposure. Such studies are crucial for understanding the photostability of pharmaceutical compounds (Watanabe et al., 2015).

Synthesis and Characterization of Novel Compounds

Research on the synthesis and characterization of novel compounds, such as "2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides," provides insights into methodologies for creating and analyzing new chemical entities with potential therapeutic applications (Yang Man-li, 2008).

Chemoselective Acetylation

The study of chemoselective acetylation processes, such as the conversion of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, is fundamental in organic synthesis and drug development, showcasing techniques for selective modification of chemical compounds (Magadum & Yadav, 2018).

Antipsychotic Agents

Research into novel potential antipsychotic agents, including the study of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, illustrates the exploration of new therapeutic compounds for psychiatric disorders. These studies highlight the search for compounds with improved efficacy and reduced side effects (Wise et al., 1987).

Radioligands for Peripheral Benzodiazepine Receptor

The development of radioligands, such as [18F]FMDAA1106, for imaging peripheral benzodiazepine receptors (PBR) in the brain, underscores the intersection of chemistry and neuroimaging in studying brain function and disorders (Zhang et al., 2003).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O2/c17-11-5-7-12(8-6-11)23-15(20-21-22-23)9-19-16(24)10-25-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVDEUIAGUUNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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